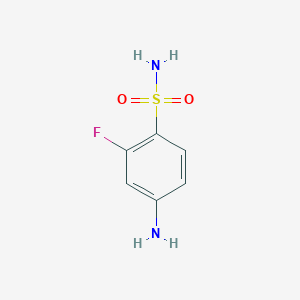

4-Amino-2-fluorobenzenesulfonamide

Descripción general

Descripción

4-Amino-2-fluorobenzenesulfonamide is a derivative of sulfonamide, a group of compounds known for their various biological activities, including inhibition of carbonic anhydrase (CA) isoforms. These compounds have been studied extensively due to their potential therapeutic applications, particularly in the treatment of conditions such as epilepsy and cancer .

Synthesis Analysis

The synthesis of 4-amino-2-fluorobenzenesulfonamide derivatives can be achieved through different methods. One approach involves the use of superacid HF/SbF5 chemistry, which has been shown to be effective in synthesizing halogen-containing N-substituted 4-aminobenzenesulfonamides with strong inhibition properties against human carbonic anhydrase isoforms . Another method includes the iridium-catalyzed N-alkylation with alcohols, which allows for the efficient and general synthesis of amino-(N-alkyl)benzenesulfonamides .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography. For instance, a sulfonamide compound with a hydroxy-methylbenzylidene moiety was synthesized and its structure was determined to crystallize in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations can complement these experimental techniques by providing theoretical vibrational frequencies, NMR chemical shifts, and absorption wavelengths that closely match experimental data .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo a variety of chemical reactions. For example, 4-cyanobenzenesulfonamides can be cleaved to the parent amine under the action of thiol and base, and can be further elaborated by alkylation and arylation . Additionally, 2,4-dinitrobenzenesulfonamides can be alkylated to give N,N-disubstituted sulfonamides in excellent yields, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2-fluorobenzenesulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms in the β position of the sulfonamide function is known to strongly favor the inhibition of human carbonic anhydrase isoforms . Furthermore, the extensive system of hydrogen bonding observed in the crystal structures of these compounds plays a significant role in their stability and reactivity .

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

- NMR Studies on Enzyme-Inhibitor Interactions: 4-Fluorobenzenesulfonamide exhibits specific binding to human carbonic anhydrases I and II, as revealed through NMR spectroscopy. This binding causes significant tertiary structural reorganization of the enzyme, indicating potential applications in understanding enzyme-inhibitor interactions and designing enzyme inhibitors (Dugad & Gerig, 1988).

Cyclooxygenase-2 Inhibition

- Selective Inhibition for Therapeutic Applications: Substituting a fluorine atom in 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives enhances selectivity for cyclooxygenase-2 (COX-2) inhibition, suggesting its potential use in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Anticancer Research

- Aminothiazole-Paeonol Derivatives: Derivatives of 4-fluorobenzenesulfonamide have shown significant inhibitory activity against various cancer cell lines, including human gastric and colorectal adenocarcinomas. These compounds exhibit higher potency and lower cytotoxicity compared to conventional treatments like 5-fluorouracil, indicating their promise as anticancer agents (Tsai et al., 2016).

Organic Synthesis

- Catalysis and Reaction Facilitation: In organic chemistry, 4-fluorobenzenesulfonamide has been used to facilitate addition-elimination reactions in pyrimidines and purines, demonstrating its utility as a reagent in complex chemical reactions (Whitfield et al., 2003).

- Platinum(II) Dithiocarbimato Complexes: The reaction with 4-fluorobenzenesulfonamide leads to the formation of platinum(II) dithiocarbimato complexes, which have been analyzed for their structure and spectroscopic characteristics. This indicates potential applications in materials science and catalysis (Amim et al., 2008).

Enzyme Inhibition Studies

- Inhibition of Mycobacterium Tuberculosis Enzymes: Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, including those derived from 4-aminobenzenesulfonamides, have been effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. These findings are significant for developing new antimicrobial agents (Ceruso et al., 2014).

Synthesis and Characterization

- Fluorogenic Substrates for Glutathione Transferases: 4-Aminobenzenesulfonamide derivatives have been synthesized and characterized as fluorogenic substrates for glutathione transferases, a key enzyme in biotechnology applications. These substrates offer sensitive detection of the enzyme in various applications (Zhang et al., 2011).

Mecanismo De Acción

Target of Action

4-Amino-2-fluorobenzenesulfonamide is a type of sulfonamide drug . The primary targets of sulfonamides are carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 4-Amino-2-fluorobenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, para-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing PABA from binding and disrupting the synthesis of folic acid, a vital component for bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This disruption prevents the formation of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . The result is a bacteriostatic effect, where bacterial growth and proliferation are halted .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability and are distributed widely throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The action of 4-Amino-2-fluorobenzenesulfonamide results in the inhibition of bacterial growth, making it effective against a broad spectrum of bacterial infections . It’s important to note that as a bacteriostatic agent, it doesn’t kill bacteria directly but rather halts their growth and proliferation, allowing the immune system to eliminate the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-fluorobenzenesulfonamide. For instance, the drug’s efficacy can be affected by the presence of bacterial resistance, which can occur due to the overuse or misuse of sulfonamides . Additionally, the drug’s stability may be influenced by storage conditions. It should be stored in a sealed container in a dry environment at room temperature .

Safety and Hazards

Direcciones Futuras

While specific future directions for 4-Amino-2-fluorobenzenesulfonamide are not available, research on similar compounds such as N-fluorobenzenesulfonimide has shown promise in the direct fluorination and amination of (hetero)aromatic C–H bonds . This suggests potential future applications in the synthesis of complex organic molecules.

Propiedades

IUPAC Name |

4-amino-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLICVHTRBOVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624680 | |

| Record name | 4-Amino-2-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-fluorobenzenesulfonamide | |

CAS RN |

2368-83-4 | |

| Record name | 4-Amino-2-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

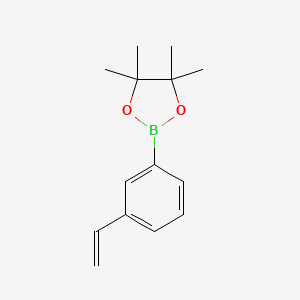

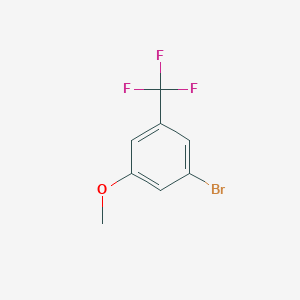

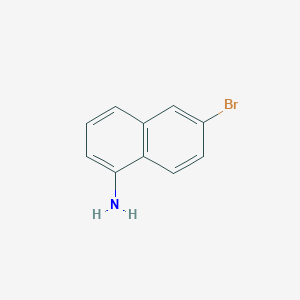

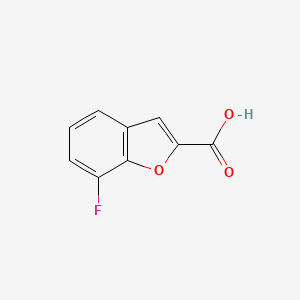

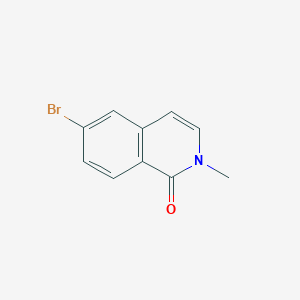

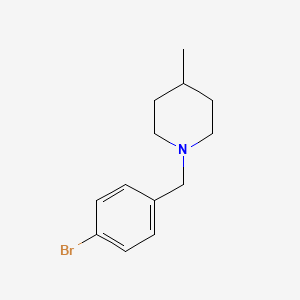

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

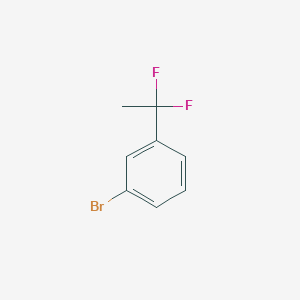

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)